molecular formula C17H12F5N7O B608236 JNJ-55308942 CAS No. 2166558-11-6

JNJ-55308942

Cat. No.: B608236
CAS No.: 2166558-11-6
M. Wt: 425.3 g/mol
InChI Key: LMDWZBQISRTEBH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-55308942 is an investigational drug developed by Janssen Pharmaceuticals. It functions as a P2X7 receptor antagonist, which means it blocks the P2X7 receptor, a type of ion channel involved in the release of pro-inflammatory cytokines like interleukin-1β. This compound is being explored for its potential therapeutic effects in treating neuroinflammatory and neuropsychiatric disorders, including bipolar depression .

Preparation Methods

The synthesis of JNJ-55308942 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

JNJ-55308942 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the pyridine and triazolopyridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JNJ-55308942 has several scientific research applications:

    Neuroinflammation: It is used to study the role of P2X7 receptors in neuroinflammatory processes.

    Neuropsychiatric Disorders: The compound is being investigated for its potential to treat conditions like bipolar depression and major depressive disorder.

    Microglial Activation: this compound is used to study microglial activation, a process involved in the immune response in the brain.

Mechanism of Action

JNJ-55308942 exerts its effects by selectively binding to and blocking the P2X7 receptor. This receptor is an ATP-gated ion channel that, when activated, leads to the release of pro-inflammatory cytokines like interleukin-1β. By antagonizing this receptor, this compound reduces the release of these cytokines, thereby mitigating neuroinflammation and its associated effects. The compound has shown high affinity and selectivity for the P2X7 receptor, making it a potent modulator of neuroinflammatory processes .

Comparison with Similar Compounds

JNJ-55308942 is unique in its high affinity and selectivity for the P2X7 receptor. Similar compounds include:

These compounds share the common goal of modulating neuroinflammatory processes by targeting the P2X7 receptor, but they differ in their chemical structures, pharmacokinetics, and stages of development.

Biological Activity

JNJ-55308942 is a novel small molecule currently under investigation for its potential therapeutic effects as a potent antagonist of the P2X7 receptor, which is implicated in various neuroinflammatory and neuropsychiatric disorders. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and preclinical efficacy.

Overview of this compound

  • Chemical Classification : Small molecule
  • Target : P2X7 receptor
  • DrugBank Accession Number : DB19110
  • Clinical Trials : Currently being evaluated in clinical trials for conditions such as bipolar depression (NCT05328297) .

This compound selectively inhibits the P2X7 receptor, a ligand-gated ion channel that, when activated by ATP, can lead to the release of pro-inflammatory cytokines like IL-1β. This receptor is associated with microglial activation and neuroinflammation, which are critical in the pathophysiology of several neuropsychiatric disorders .

Key Findings on Mechanism:

  • P2X7 Antagonism : this compound shows high affinity for both human and rat P2X7 receptors, with Ki values of 1.0 nM and 6.5 nM respectively .
  • IL-1β Modulation : The compound effectively reduces IL-1β release in a concentration-dependent manner in both human blood and mouse microglia .
  • Microglial Activation : In vivo studies demonstrated that this compound significantly attenuates LPS-induced microglial activation, indicating its potential to modulate neuroinflammatory responses .

Efficacy in Animal Models

Several preclinical studies have evaluated the efficacy of this compound in rodent models relevant to neuroinflammation and depression:

  • BCG-Induced Depression Model :
    • Dosage: 30 mg/kg orally.
    • Results: Reversed deficits in sucrose preference and social interaction caused by BCG inoculation, suggesting a role for P2X7 in depression linked to neuroinflammation .
  • Chronic Stress Model :
    • Dosage: 30 mg/kg orally.
    • Results: Attenuated deficits in sucrose intake associated with chronic stress, demonstrating significant engagement with brain P2X7 receptors as evidenced by autoradiography .
  • LPS-Induced Microglial Activation :
    • Dosage: 3 mg/kg orally.
    • Results: Blocked Bz-ATP-induced IL-1β release in conscious rats, confirming functional target engagement .

Data Summary Table

Study ModelDosage (mg/kg)Effect ObservedReference
BCG-Induced Depression30Reversal of sucrose preference deficits
Chronic Stress30Reversal of sucrose intake deficits
LPS-Induced Microglial Activation3Blocked IL-1β release

Case Studies and Clinical Implications

Although this compound is still undergoing clinical trials, preliminary data suggest its potential utility in treating conditions characterized by neuroinflammation and anhedonia. The modulation of IL-1β and microglial activation positions it as a promising candidate for further exploration in neuropsychiatric disorders.

Notable Clinical Trial

A clinical trial (NCT03151486) is currently assessing the safety and efficacy of this compound in patients with major depressive disorder, focusing on its effects on inflammatory markers and mood improvement .

Properties

IUPAC Name

[(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWZBQISRTEBH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166558-11-6
Record name JNJ-55308942
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7YN3CQ7S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.